InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18)
.
1-(beta-Phenethyl)-3-phenyl-2-thiourea is an organic compound with the molecular formula and a molecular weight of 256.37 g/mol. This compound features a thiourea functional group, which is known for its diverse biological applications. It has garnered interest due to its potential cytotoxic properties against various cancer cell lines, making it a subject of research in medicinal chemistry and pharmacology .
1-(beta-Phenethyl)-3-phenyl-2-thiourea belongs to the class of thiourea derivatives, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to an amine group. Thioureas are noted for their versatility in organic synthesis and their biological activity, including antifungal, antibacterial, and anticancer properties . The compound can be synthesized from commercially available precursors, making it accessible for research purposes.
The synthesis of 1-(beta-Phenethyl)-3-phenyl-2-thiourea typically involves the reaction of phenethylamine with phenyl isothiocyanate. This process can be performed under mild conditions, often in a solvent such as ethanol or acetone:
The reaction mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage while releasing carbon dioxide as a byproduct.
The molecular structure of 1-(beta-Phenethyl)-3-phenyl-2-thiourea can be represented as follows:
Molecular Structure
1-(beta-Phenethyl)-3-phenyl-2-thiourea can undergo various chemical reactions typical for thioureas:
The mechanism of action for 1-(beta-Phenethyl)-3-phenyl-2-thiourea's cytotoxic effects appears to involve multiple pathways:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: